Cas no 1337428-75-7 (3-(piperidin-3-yl)methylbenzene-1,2-diol)
3-(piperidin-3-yl)methylbenzene-1,2-diol Chemical and Physical Properties
Names and Identifiers
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- 3-(piperidin-3-yl)methylbenzene-1,2-diol
- EN300-1765361
- 1337428-75-7
- 3-[(piperidin-3-yl)methyl]benzene-1,2-diol
-
- Inchi: 1S/C12H17NO2/c14-11-5-1-4-10(12(11)15)7-9-3-2-6-13-8-9/h1,4-5,9,13-15H,2-3,6-8H2
- InChI Key: YVRJCFLAQIUDHG-UHFFFAOYSA-N
- SMILES: OC1C(=CC=CC=1CC1CNCCC1)O
Computed Properties
- Exact Mass: 207.125928785g/mol
- Monoisotopic Mass: 207.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 52.5Ų
3-(piperidin-3-yl)methylbenzene-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1765361-1g |
3-[(piperidin-3-yl)methyl]benzene-1,2-diol |
1337428-75-7 | 1g |
$1214.0 | 2023-09-20 | ||
| Enamine | EN300-1765361-5g |
3-[(piperidin-3-yl)methyl]benzene-1,2-diol |
1337428-75-7 | 5g |
$3520.0 | 2023-09-20 | ||
| Enamine | EN300-1765361-10g |
3-[(piperidin-3-yl)methyl]benzene-1,2-diol |
1337428-75-7 | 10g |
$5221.0 | 2023-09-20 | ||
| Enamine | EN300-1765361-0.05g |
3-[(piperidin-3-yl)methyl]benzene-1,2-diol |
1337428-75-7 | 0.05g |
$1020.0 | 2023-09-20 | ||
| Enamine | EN300-1765361-0.1g |
3-[(piperidin-3-yl)methyl]benzene-1,2-diol |
1337428-75-7 | 0.1g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1765361-0.25g |
3-[(piperidin-3-yl)methyl]benzene-1,2-diol |
1337428-75-7 | 0.25g |
$1117.0 | 2023-09-20 | ||
| Enamine | EN300-1765361-0.5g |
3-[(piperidin-3-yl)methyl]benzene-1,2-diol |
1337428-75-7 | 0.5g |
$1165.0 | 2023-09-20 | ||
| Enamine | EN300-1765361-1.0g |
3-[(piperidin-3-yl)methyl]benzene-1,2-diol |
1337428-75-7 | 1g |
$1214.0 | 2023-05-26 | ||
| Enamine | EN300-1765361-2.5g |
3-[(piperidin-3-yl)methyl]benzene-1,2-diol |
1337428-75-7 | 2.5g |
$2379.0 | 2023-09-20 | ||
| Enamine | EN300-1765361-5.0g |
3-[(piperidin-3-yl)methyl]benzene-1,2-diol |
1337428-75-7 | 5g |
$3520.0 | 2023-05-26 |
3-(piperidin-3-yl)methylbenzene-1,2-diol Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 3-(piperidin-3-yl)methylbenzene-1,2-diol
Introduction to 3-(piperidin-3-yl)methylbenzene-1,2-diol (CAS No. 1337428-75-7)
3-(piperidin-3-yl)methylbenzene-1,2-diol, identified by the Chemical Abstracts Service Number (CAS No.) 1337428-75-7, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions and an N-methylpiperidine moiety at the 3-position, has garnered attention due to its structural complexity and potential biological activity. The unique combination of functional groups makes it a promising candidate for further exploration in medicinal chemistry.
The benzene-1,2-diol core structure is reminiscent of resorcinol, a well-known chemical with applications in various industries, including pharmaceuticals and materials science. However, the presence of the piperidin-3-ylmethyl group introduces additional pharmacophoric features that could modulate the compound's interactions with biological targets. This substitution pattern is particularly intriguing because piperidine derivatives are frequently employed in drug design due to their ability to enhance solubility, bioavailability, and binding affinity.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Compounds like 3-(piperidin-3-yl)methylbenzene-1,2-diol represent a class of molecules that could bridge this gap. The hydroxyl groups at the 1 and 2 positions of the benzene ring provide opportunities for hydrogen bonding interactions, which are crucial for receptor binding. Simultaneously, the piperidine moiety can engage in polar interactions with biological targets, making this compound a versatile scaffold for drug development.
One of the most compelling aspects of 3-(piperidin-3-yl)methylbenzene-1,2-diol is its potential application in the treatment of neurological disorders. Piperidine derivatives have shown promise in modulating neurotransmitter systems, and the benzene-1,2-diol moiety could further enhance its pharmacological profile. Recent studies have demonstrated that similar compounds can interact with enzymes and receptors involved in neurodegenerative diseases, suggesting that 1337428-75-7 might exhibit comparable effects. Further investigation into its mechanism of action could uncover new therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 3-(piperidin-3-yl)methylbenzene-1,2-diol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the piperidine group typically involves nucleophilic substitution or condensation reactions, while the hydroxyl groups can be incorporated through oxidation or hydrolysis processes. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, may be employed to achieve the desired structure efficiently.
From a computational chemistry perspective, molecular modeling studies can provide valuable insights into the binding properties of 1337428-75-7. By simulating its interactions with potential biological targets, researchers can predict its efficacy and selectivity. These simulations often involve docking studies using software like AutoDock or Schrödinger Suite, which allow for the prediction of binding affinities and pose predictions. Such computational approaches can accelerate the drug discovery process by identifying promising candidates before experimental validation.
The pharmacokinetic profile of 3-(piperidin-3-yl)methylbenzene-1,2-diol is another critical factor to consider in its development as a therapeutic agent. Factors such as solubility, metabolic stability, and distribution must be evaluated to ensure that it reaches its target site effectively. In vitro assays can be used to assess these properties by measuring parameters like half-life, clearance rates, and tissue distribution. Additionally, preclinical studies in animal models can provide further insights into its safety and efficacy before human trials commence.
Given its structural features, 1337428-75-7 may also find applications beyond traditional pharmaceuticals. For instance, its ability to form stable complexes with metal ions could make it useful in materials science or as a chelating agent in industrial processes. The benzene ring with hydroxyl substituents can participate in various chemical reactions, including esterification or ether formation, which could lead to novel material formulations.
The regulatory landscape for novel compounds like 3-(piperidin-3-yl)methylbenzene-1,2-diol is stringent but well-established. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require comprehensive data on safety and efficacy before approving new drugs. This includes preclinical studies conducted in cell cultures and animal models, as well as clinical trials involving human subjects. Compliance with these regulations ensures that only safe and effective medications reach patients.
In conclusion,3-(piperidin-3-ylmethylbenzene)-1;2-diol (CAS No: 1337428_75_7) represents a fascinating compound with potential applications in pharmaceuticals and beyond。 Its unique structural features make it an attractive scaffold for drug discovery, particularly for neurological disorders。 Further research into its synthesis, pharmacology,and pharmacokinetics will be essential to unlock its full therapeutic potential。 As scientific understanding advances, compounds like this will continue to play a pivotal role in developing innovative treatments for various diseases.
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